![molecular formula C20H21N5O4 B4078212 4-{4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitrophenyl}-1(2H)-phthalazinone](/img/structure/B4078212.png)
4-{4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitrophenyl}-1(2H)-phthalazinone
Overview
Description
4-{4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitrophenyl}-1(2H)-phthalazinone is a chemical compound that belongs to the class of phthalazinone derivatives. This compound has shown potential in various scientific research applications due to its unique properties.
Mechanism of Action
The mechanism of action of 4-{4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitrophenyl}-1(2H)-phthalazinone is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes and proteins involved in the inflammatory and oxidative stress pathways. It may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
4-{4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitrophenyl}-1(2H)-phthalazinone has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitrophenyl}-1(2H)-phthalazinone in lab experiments is its potential to target multiple pathways involved in various diseases. Another advantage is its relatively low toxicity compared to other compounds. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on 4-{4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitrophenyl}-1(2H)-phthalazinone. One direction is to further investigate its potential in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to optimize its use in cancer treatment by identifying the specific signaling pathways it targets. Additionally, more research is needed to understand its mechanism of action and to optimize its use in lab experiments.
Scientific Research Applications
4-{4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitrophenyl}-1(2H)-phthalazinone has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
properties
IUPAC Name |
4-[4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrophenyl]-2H-phthalazin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c26-12-11-23-7-9-24(10-8-23)17-6-5-14(13-18(17)25(28)29)19-15-3-1-2-4-16(15)20(27)22-21-19/h1-6,13,26H,7-12H2,(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGZJWWLNKHHPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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